molecular formula C16H18N10 B2426072 N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine CAS No. 2198443-89-7

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine

Cat. No. B2426072
CAS RN: 2198443-89-7
M. Wt: 350.39
InChI Key: BGDROXBAPVFHEH-UHFFFAOYSA-N
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Description

“N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of bis(acetylphenoxy)acetamide derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives . This results in the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives and bis(quinoxaline) derivatives .


Molecular Structure Analysis

Triazole compounds, which are part of the structure of the compound , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the bromination of bis(acetylphenoxy)acetamide derivatives using NBS . This results in the formation of novel bis(2-bromoacetyl)phenoxy)acetamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, they show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Synthesis and Potential Inhibitory Properties

The compound N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine, owing to its complex heterocyclic structure, is likely involved in the synthesis and investigation of its potential as an inhibitor in biochemical pathways. Similar compounds have been synthesized and evaluated for their inhibitory properties, such as those targeting 15-lipoxygenase, an enzyme involved in the metabolic pathway of arachidonic acid, a precursor of inflammatory mediators. The synthesis of such derivatives involves intricate chemical reactions leading to novel compounds with potential biological activities (Asghari et al., 2016).

Antimicrobial Applications

Compounds with structural similarities to this compound have been synthesized and their antimicrobial activities investigated. The synthesis often involves the reaction of heteroaromatic aminonitrile with various reagents, leading to annelation of different moieties and resulting in compounds with pronounced antimicrobial activities. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Application in Cancer Research

Derivatives structurally related to this compound have been prepared and evaluated for their efficacy against various cancer cell lines, such as human colon carcinomas and lung carcinoma, in vitro. This research avenue explores the therapeutic potential of such compounds in cancer treatment, providing insights into their mechanisms of action and effectiveness against specific cancer types (Chen et al., 1982).

Novel Synthesis Methods and Chemical Properties

The intricate structure of this compound suggests its synthesis may involve unique chemical reactions, contributing to the development of new synthetic methodologies. Research in this area not only enhances our understanding of chemical synthesis but also leads to the discovery of compounds with novel properties and potential applications across various scientific fields (Wermann et al., 2002).

Future Directions

The future directions in the research of similar compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-10-17-19-13-4-6-15(21-25(10)13)23(3)12-8-24(9-12)16-7-5-14-20-18-11(2)26(14)22-16/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDROXBAPVFHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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